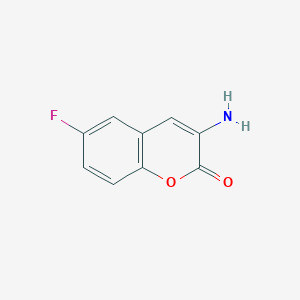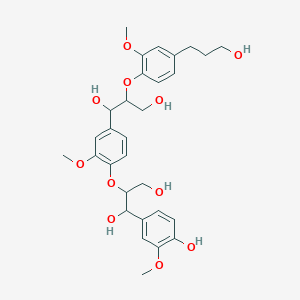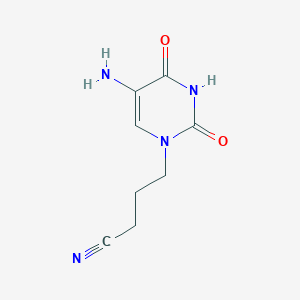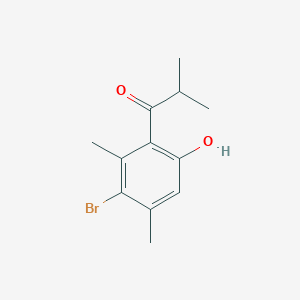
Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a bromoethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of oxidized pyrrolidine derivatives with additional functional groups.
Reduction: Formation of ethyl-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The tert-butyl ester provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Tert-butyl (2S)-2-(2-iodoethyl)pyrrolidine-1-carboxylate: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Tert-butyl (2S)-2-(2-fluoroethyl)pyrrolidine-1-carboxylate: Similar structure but with a fluoroethyl group instead of a bromoethyl group.
Uniqueness
Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromoethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
LFHMZXBKEZZLAH-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1CCBr |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)



![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)







![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
